molecular formula C13H14ClN3 B1482744 3-(4-(chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine CAS No. 2098136-20-8

3-(4-(chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine

Cat. No.: B1482744
CAS No.: 2098136-20-8
M. Wt: 247.72 g/mol
InChI Key: ZYGAIDZKFBZRNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-(Chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine is a heterocyclic compound featuring a pyrazole core substituted with a chloromethyl group at position 4 and a cyclopropylmethyl group at position 1. This compound is of interest in medicinal chemistry due to the reactivity of the chloromethyl group, which can undergo nucleophilic substitution, and the cyclopropylmethyl group, which may enhance metabolic stability .

Properties

IUPAC Name

3-[4-(chloromethyl)-1-(cyclopropylmethyl)pyrazol-3-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3/c14-6-12-9-17(8-10-3-4-10)16-13(12)11-2-1-5-15-7-11/h1-2,5,7,9-10H,3-4,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYGAIDZKFBZRNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C=C(C(=N2)C3=CN=CC=C3)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally follows a modular approach:

  • Step 1: Functionalization of the pyrazole ring, particularly alkylation at the N1 position with a cyclopropylmethyl group.
  • Step 2: Introduction of the chloromethyl substituent at the 4-position of the pyrazole ring.
  • Step 3: Coupling of the pyrazole moiety to the pyridine ring at the 3-position.

Alkylation of Pyrazole Ring

The alkylation of the pyrazole nitrogen with a cyclopropylmethyl group is a key step. According to recent literature, alkylation can be efficiently performed using halide alkylating agents in the presence of a base such as potassium carbonate in polar aprotic solvents like dimethylformamide (DMF).

  • Procedure:

    • Mix 4-pyrazoleboronic acid pinacol ester (1 equiv.) with cyclopropylmethyl halide (1.25 equiv.) and K₂CO₃ (2 equiv.) in DMF.
    • Stir at 60 °C until reaction completion (monitored by TLC).
    • Work-up involves dilution with ethyl acetate, washing with water and brine, drying over sodium sulfate, filtration, and concentration.
  • Yield: Typically moderate to good yields (32–68%) are reported for such alkylations.

Introduction of Chloromethyl Group

The chloromethyl group at the 4-position of the pyrazole ring can be introduced via halomethylation reactions, often involving chloromethylating agents such as chloromethyl methyl ether or formaldehyde with hydrochloric acid under controlled conditions.

  • Alternative Approach:
    • Starting from a methylated pyrazole intermediate, chlorination of the methyl group can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

This step requires careful control of reaction conditions to avoid over-chlorination or side reactions.

Formation of the Pyrazole-Pyridine Bond

The coupling of the functionalized pyrazole to the pyridine ring is typically achieved via palladium-catalyzed cross-coupling reactions such as Suzuki coupling.

  • Suzuki Coupling Conditions:

    • React the aryl halide (e.g., 3-bromopyridine) with the pyrazole boronic acid or boronic ester derivative.
    • Use PdCl₂(PPh₃)₂ as the catalyst (0.1 equiv.).
    • Employ cesium carbonate (Cs₂CO₃) as the base (1.5 equiv.).
    • Conduct the reaction in dry DMF or dimethoxyethane (DME) under nitrogen atmosphere at 85–100 °C.
    • Monitor reaction progress by LC-MS.
    • Work-up involves extraction with ethyl acetate, washing, drying, and concentration.
  • Yields: Full conversion is typically observed, with isolated yields depending on purification efficiency.

Summary of Preparation Steps and Conditions

Step Reaction Type Reagents/Conditions Yield Range (%) Notes
1 Alkylation of pyrazole N1 Cyclopropylmethyl halide, K₂CO₃, DMF, 60 °C 32–68 Moderate to good yields, TLC monitoring
2 Chloromethylation Chloromethylating agent or chlorination of methyl group Variable Requires controlled conditions
3 Suzuki coupling PdCl₂(PPh₃)₂, Cs₂CO₃, DMF/DME, 85–100 °C, N₂ atmosphere High conversion Efficient coupling of pyrazole-pyridine

Detailed Research Findings and Notes

  • The alkylation of the pyrazole boronic ester prior to Suzuki coupling is preferred due to ease of purification and higher yields compared to post-coupling alkylation.
  • Water-free conditions are essential during Suzuki coupling to prevent nucleophilic aromatic substitution side reactions on the 2-chloropyridine precursors.
  • The synthetic route allows for structural modifications at the pyrazole and pyridine rings, enabling the exploration of analogues for biological activity.
  • Purification is typically achieved by flash column chromatography using petroleum ether and ethyl acetate mixtures.
  • Characterization of intermediates and final products is performed by NMR spectroscopy, confirming the chemical shifts expected for pyrazole and pyridine protons and substituents.

Example Synthetic Procedure (from Literature)

Alkylation of 4-pyrazoleboronic acid pinacol ester with cyclopropylmethyl halide:

  • To a stirred solution of 4-pyrazoleboronic acid pinacol ester (1.0 equiv.) in DMF, add cyclopropylmethyl bromide (1.25 equiv.) and K₂CO₃ (2.0 equiv.).
  • Stir at 60 °C for 12–24 hours until TLC indicates completion.
  • Cool, dilute with ethyl acetate, wash with water and brine, dry over Na₂SO₄, filter, and concentrate.
  • Purify by flash chromatography (petroleum ether:ethyl acetate 7:3) to obtain 1-(cyclopropylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole as a colorless oil in 32% yield.

This synthesis framework provides a robust and versatile method for preparing 3-(4-(chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine , suitable for further medicinal chemistry optimization and biological evaluation.

Chemical Reactions Analysis

Types of Reactions

3-(4-(chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The chloromethyl group is particularly reactive and can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can react with the chloromethyl group under mild conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole-pyridine compounds.

Scientific Research Applications

3-(4-(chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

    Industry: It can be used in the production of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-(4-(chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The cyclopropylmethyl group may enhance binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects and Reactivity

N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine
  • Structure: Pyrazole with methyl (position 4), cyclopropylamino (position 4), and pyridine (position 1) substituents.
  • Key Differences : The absence of a chloromethyl group reduces electrophilicity compared to the target compound. The amine group may participate in hydrogen bonding, influencing solubility and target interactions.
  • Synthesis: Synthesized via copper-catalyzed coupling with a low yield (17.9%), suggesting steric or electronic challenges in introducing the cyclopropylamino group .
  • Applications: Potential as a ligand or intermediate due to its amine functionality.
Ethyl 6-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyridine-3-carboxylate
  • Structure : Pyridine linked to a triazole ring with a cyclopropyl group.
  • Key Differences : The triazole core (vs. pyrazole) and ester group alter electronic properties and reactivity. The cyclopropyl group enhances lipophilicity, similar to the cyclopropylmethyl in the target compound.

Physicochemical Properties

Compound Melting Point (°C) Key Substituents Solubility Insights
Target Compound Not Reported Chloromethyl, cyclopropylmethyl Likely moderate solubility due to hydrophobic cyclopropyl and polar pyridine
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine 104–107 Methyl, cyclopropylamino Lower solubility due to amine and hydrophobic groups
Pyrazolo[4,3-e]triazolo[1,5-c]pyrimidine derivatives Not Reported Varied substituents Dependent on substituent polarity; triazole may improve water solubility

Biological Activity

Overview

3-(4-(chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine is a complex organic compound that features a pyridine ring substituted with a pyrazole moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure allows it to interact with various biological targets, making it a candidate for further research into its therapeutic applications.

The biological activity of this compound is largely attributed to its structural components:

  • Pyridine Ring : Known for its presence in many bioactive compounds, the pyridine moiety can facilitate interactions with biological receptors and enzymes.
  • Pyrazole Moiety : This structure has been linked to various pharmacological activities, including anti-inflammatory and antitumor effects.

The compound's mechanism of action may involve enzyme inhibition and receptor modulation. For instance, pyridinium salts, which include compounds with a pyridine ring, are noted for their anti-microbial, anti-cancer, and anti-cholinesterase activities.

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of this compound are influenced by its chemical structure. Pyridine derivatives generally exhibit favorable pharmacokinetic profiles, suggesting good bioavailability and tissue distribution.

Biological Activity Data

Research has shown that compounds similar to this compound can act as positive allosteric modulators (PAMs) at muscarinic receptors, particularly M4 receptors. These interactions can lead to significant therapeutic implications in treating central nervous system disorders .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Anti-cancerPotential inhibition of cancer cell proliferation
Anti-inflammatoryModulation of inflammatory pathways
Enzyme inhibitionInteraction with cholinesterase
Receptor modulationPositive allosteric modulation at M4 receptors

Case Studies and Research Findings

Recent studies have highlighted the potential of pyrazole derivatives, including this compound, in various therapeutic areas:

  • Cancer Research : Compounds within this class have shown promise as dual inhibitors for c-MET kinase, which is crucial in cancer progression. The specificity and efficacy of these compounds make them suitable candidates for further development in oncology .
  • Neurological Disorders : The modulation of M4 muscarinic receptors by pyrazole derivatives indicates their potential use in treating conditions like Alzheimer's disease and schizophrenia. These compounds enhance the binding affinity of acetylcholine at these receptors, which could translate into improved cognitive function .

The synthesis of this compound typically involves multi-step organic reactions. The process often begins with the preparation of the pyrazole ring, followed by the introduction of chloromethyl and cyclopropylmethyl groups. The final step involves coupling the pyrazole derivative with a pyridine ring under specific reaction conditions.

Table 2: Synthetic Routes

StepDescription
Step 1: Pyrazole SynthesisFormation of the pyrazole ring
Step 2: SubstitutionIntroduction of chloromethyl and cyclopropylmethyl groups
Step 3: CouplingReaction with pyridine under basic conditions

Q & A

Q. What are the key considerations for optimizing the synthesis of 3-(4-(chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine?

Methodological Answer:

  • Reaction Conditions : Use cesium carbonate (Cs₂CO₃) as a base and copper(I) bromide (CuBr) as a catalyst in dimethyl sulfoxide (DMSO) at 35°C for 48 hours to achieve nucleophilic substitution at the pyrazole 4-position .
  • Purification : Employ gradient column chromatography (e.g., ethyl acetate/hexane, 0–100%) to isolate the product, ensuring removal of unreacted cyclopropanamine and iodinated intermediates .
  • Yield Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometric ratios (e.g., cyclopropanamine:pyrazole = 1.2:1) to mitigate side reactions like over-alkylation .

Q. How can researchers confirm the structural integrity of this compound after synthesis?

Methodological Answer:

  • Spectroscopic Techniques :
    • ¹H/¹³C NMR : Look for characteristic peaks: pyridine protons (δ 8.5–9.0 ppm), cyclopropylmethyl CH₂ (δ 3.5–4.0 ppm), and chloromethyl CH₂ (δ 4.5–5.0 ppm) .
    • HRMS : Validate molecular weight (e.g., [M+H]⁺ at m/z 263–265) to confirm the presence of chlorine isotopes .
  • X-ray Crystallography : Use SHELXL for small-molecule refinement to resolve ambiguities in stereochemistry or bond lengths .

Q. What stability challenges are associated with the chloromethyl group in this compound?

Methodological Answer:

  • Hydrolytic Sensitivity : The chloromethyl group is prone to hydrolysis under humid conditions. Store samples in anhydrous solvents (e.g., DMSO-d₆) or under inert gas (N₂/Ar) .
  • Light Sensitivity : Protect from UV exposure to prevent radical-initiated degradation (e.g., store in amber vials at –20°C) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental reactivity data for this compound?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA to model the electrophilic reactivity of the chloromethyl group. Compare activation energies for substitution vs. elimination pathways under varying conditions (e.g., solvent polarity, temperature) .
  • Docking Studies : Predict binding interactions with biological targets (e.g., kinase enzymes) to rationalize discrepancies between in vitro and cellular activity data .

Q. What strategies mitigate regioselectivity conflicts during functionalization of the pyrazole ring?

Methodological Answer:

  • Protecting Group Chemistry : Temporarily block the chloromethyl group with tert-butyldimethylsilyl (TBDMS) to direct electrophilic substitution to the pyridine or pyrazole 3-position .
  • Metal-Mediated Coupling : Use Suzuki-Miyaura cross-coupling with Pd(PPh₃)₄ to selectively modify the pyridine ring without disturbing the chloromethyl group .

Q. How can researchers address discrepancies in biological activity data across studies?

Methodological Answer:

  • Purity Thresholds : Ensure >95% purity (via HPLC with UV/ELSD detection) to rule out confounding effects from synthetic byproducts (e.g., dimerized pyrazole derivatives) .
  • Metabolite Screening : Use LC-MS/MS to identify active metabolites that may contribute to off-target effects in cellular assays .

Q. What advanced techniques validate the compound’s role in supramolecular interactions?

Methodological Answer:

  • Single-Crystal XRD : Refine data with SHELXL to resolve hydrogen-bonding networks (e.g., pyridine N→H–O interactions) and π-stacking geometries .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics with proteins or DNA to correlate structural features with activity .

Q. How can researchers design derivatives to enhance metabolic stability without losing potency?

Methodological Answer:

  • Bioisosteric Replacement : Substitute the chloromethyl group with trifluoromethyl or methylsulfonyl groups to reduce hydrolysis while maintaining steric bulk .
  • Pro-drug Strategies : Introduce enzymatically cleavable groups (e.g., acetylated amines) to improve bioavailability and mitigate first-pass metabolism .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?

Methodological Answer:

  • Solubility Profiling : Use dynamic light scattering (DLS) to assess aggregation tendencies in DMSO vs. dichloromethane. Adjust solvent polarity incrementally (e.g., DMSO:water mixtures) to identify solubility thresholds .
  • Co-solvent Systems : Test additives like cyclodextrins or PEG-400 to enhance aqueous solubility without precipitation .

Q. What experimental controls are critical when comparing catalytic vs. non-catalytic synthetic routes?

Methodological Answer:

  • Blank Reactions : Run parallel reactions without catalysts (e.g., CuBr) to quantify background reactivity .
  • Isotope-Labeling : Use ¹³C-labeled cyclopropanamine to trace incorporation efficiency and validate mechanistic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-(chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine
Reactant of Route 2
3-(4-(chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.